The synthesis of Farnesiferol C from Ferula assafoetida involves several steps:
Farnesiferol C has a molecular formula of and a molecular weight of 382 g/mol. Its structural characteristics include:
Farnesiferol C engages in several chemical reactions that are crucial for its biological activity:
The mechanism of action of Farnesiferol C involves several key pathways:
Farnesiferol C exhibits several notable physical and chemical properties:
Farnesiferol C has significant potential applications in various scientific fields:
Farnesiferol C (FC) is a bioactive sesquiterpene coumarin primarily isolated from Ferula species (Apiaceae family), notably Ferula assa-foetida (asafoetida) and Ferula szowitsiana [4] [8]. These perennial herbs thrive in arid regions of Central Asia, Iran, and the Mediterranean. Ethnobotanical records document the traditional use of Ferula resins for centuries in Ayurvedic, Unani, and Persian medicinal systems. Specifically, FC-containing extracts were employed to treat asthma, bronchitis, gastrointestinal ulcers, renal calculi, chronic pain, and cancerous growths [1] [4] [8]. The compound’s unique chemical structure features a 1-benzopyran core with a ketone group at C2 and a farnesyl side chain, contributing to its pharmacological versatility [1] [7].
Sesquiterpene coumarins represent a significant class of phytochemicals within Ferula species, characterized by a coumarin nucleus (2H-1-benzopyran-2-one) fused to a sesquiterpene unit [4] [9]. Historically, oleo-gum-resins from these plants ("kaymak" or "hing") were prescribed as anticonvulsants, antispasmodics, and antitumor agents. Ferula-derived preparations were administered as tinctures, powders, or poultices to address tumors, inflammations, and neurological disorders [6] [8]. Modern phytochemical analyses have identified FC as one of the major bioactive constituents underlying these traditional applications, spurring scientific interest in its mechanistic validation [4] [9].
FC has emerged as a promising scaffold in oncology due to its multimodal anticancer activities and favorable physicochemical properties. Unlike conventional cytotoxic agents, FC exhibits selective cytotoxicity toward malignant cells while sparing normal mesenchymal stem cells [10]. Its polypharmacological actions—including pro-oxidant effects, cell cycle disruption, and epigenetic modulation—position FC as a valuable template for developing multitargeted anticancer agents. Research since 2016 has systematically validated FC’s efficacy across diverse cancer lineages, laying the groundwork for structure-activity optimization and delivery system development [3] [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7